molecular formula C14H14N2O2S2 B1633777 piperazine-1,4-diylbis(thiophen-2-ylmethanone)

piperazine-1,4-diylbis(thiophen-2-ylmethanone)

Cat. No.: B1633777
M. Wt: 306.4 g/mol
InChI Key: URZLGZSGBBNZCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

piperazine-1,4-diylbis(thiophen-2-ylmethanone) is an organic compound that features a piperazine ring substituted with two thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperazine-1,4-diylbis(thiophen-2-ylmethanone) typically involves the reaction of piperazine with 2-thienylcarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

piperazine-1,4-diylbis(thiophen-2-ylmethanone) can undergo various chemical reactions, including:

    Oxidation: The thienyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thienyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thienyl derivatives.

Scientific Research Applications

piperazine-1,4-diylbis(thiophen-2-ylmethanone) has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of piperazine-1,4-diylbis(thiophen-2-ylmethanone) is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thienyl and piperazine moieties. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1H-indol-4-yl)piperazino(2-thienyl)methanone
  • (2-[4-(2-thienylcarbonyl)piperazin-1-yl]ethyl)amine
  • Piperazinyl 2-(2-thienyl)cyclopropyl ketone

Uniqueness

piperazine-1,4-diylbis(thiophen-2-ylmethanone) is unique due to the presence of two thienyl groups attached to a piperazine ring. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C14H14N2O2S2

Molecular Weight

306.4 g/mol

IUPAC Name

[4-(thiophene-2-carbonyl)piperazin-1-yl]-thiophen-2-ylmethanone

InChI

InChI=1S/C14H14N2O2S2/c17-13(11-3-1-9-19-11)15-5-7-16(8-6-15)14(18)12-4-2-10-20-12/h1-4,9-10H,5-8H2

InChI Key

URZLGZSGBBNZCT-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=CC=CS3

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CS2)C(=O)C3=CC=CS3

Origin of Product

United States

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